Cyanoethylation Yield: AlCl₃ Catalysis
The synthesis of N,N-Bis(cyanoethyl)aniline via AlCl₃-catalyzed cyanoethylation of aniline with acrylonitrile achieves a high yield of ≥90% under optimized conditions (60 mol% AlCl₃, 80–84 °C, 16 h) . This yield is comparable to or exceeds that of para-substituted analogs: p-methoxy-N,N-bis(2-cyanoethyl)aniline was synthesized with a yield over 94% using similar AlCl₃ catalysis [1], while 4-ethyl-N,N-bis(cyanoethyl)aniline achieved 93% yield with 30 wt% AlCl₃ at 78–90 °C for 8 h [2]. Notably, the unsubstituted aniline derivative (target compound) requires a higher catalyst loading (60 mol%) and longer reaction time (16 h) to achieve equivalent yields, indicating a subtle but quantifiable difference in substrate reactivity that must be accounted for in process scale-up.
| Evidence Dimension | Synthesis Yield (Catalytic Cyanoethylation) |
|---|---|
| Target Compound Data | ≥90% yield |
| Comparator Or Baseline | p-Methoxy analog: >94% yield; 4-Ethyl analog: 93% yield |
| Quantified Difference | Target yield is 3–4% lower than p-methoxy analog; 3% lower than 4-ethyl analog |
| Conditions | Target: 60 mol% AlCl₃, 80–84°C, 16 h ; p-Methoxy: AlCl₃, yield >94% [1]; 4-Ethyl: 30 wt% AlCl₃, 78–90°C, 8 h, 93% yield [2] |
Why This Matters
Procurement decisions for kilogram-scale synthesis must account for the unsubstituted aniline core's marginally lower yield under standard conditions, which impacts cost-per-kilogram and process efficiency calculations.
- [1] CNKI. Synthesis of p-methoxy-N,N-bis(2-cyanoethyl)aniline. Chemical Research and Application, 2008(5). Yield over 94%. View Source
- [2] YunScholar. Catalytic Synthesis of 4-Ethyl-N,N-bis(cyanoethyl)aniline. CAS: 1555-66-4 analog. Yield 93%. View Source
